molecular formula C21H28ClN3O3 B1244366 Usvp-E142 CAS No. 31729-11-0

Usvp-E142

Cat. No.: B1244366
CAS No.: 31729-11-0
M. Wt: 405.9 g/mol
InChI Key: BXYLCIMGDIDYPP-NMSJBYGBSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Usvp-E142 involves multiple steps, starting from the appropriate precursor molecules. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the formation of the oxime group and subsequent hydrochloride salt formation .

Industrial Production Methods: Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis followed by purification steps such as crystallization and recrystallization to obtain the final product in its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions: Usvp-E142 primarily undergoes substitution reactions due to the presence of the oxime group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted oxime derivatives .

Scientific Research Applications

Usvp-E142 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Usvp-E142 involves its interaction with specific molecular targets in the body. It is believed to exert its anti-analgesic effects by modulating the activity of certain neurotransmitters and receptors involved in pain perception. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Uniqueness of Usvp-E142: this compound stands out due to its high oral bioavailability and potent anti-analgesic activity. Unlike some similar compounds, it has shown minimal side effects in preliminary studies, making it a promising candidate for further development in pain management .

Properties

CAS No.

31729-11-0

Molecular Formula

C21H28ClN3O3

Molecular Weight

405.9 g/mol

IUPAC Name

[(E)-[3-(diethylamino)-1-phenylpropylidene]amino] N-(4-methoxyphenyl)carbamate;hydrochloride

InChI

InChI=1S/C21H27N3O3.ClH/c1-4-24(5-2)16-15-20(17-9-7-6-8-10-17)23-27-21(25)22-18-11-13-19(26-3)14-12-18;/h6-14H,4-5,15-16H2,1-3H3,(H,22,25);1H/b23-20+;

InChI Key

BXYLCIMGDIDYPP-NMSJBYGBSA-N

Isomeric SMILES

CCN(CC)CC/C(=N\OC(=O)NC1=CC=C(C=C1)OC)/C2=CC=CC=C2.Cl

SMILES

CCN(CC)CCC(=NOC(=O)NC1=CC=C(C=C1)OC)C2=CC=CC=C2.Cl

Canonical SMILES

CCN(CC)CCC(=NOC(=O)NC1=CC=C(C=C1)OC)C2=CC=CC=C2.Cl

Related CAS

34297-34-2 (Parent)

Synonyms

4-MPC-3-DAPO
anidoxime
anidoxime hydrochloride
O-(4-methoxyphenylcarbamoyl)-3-diethylaminopropiophenone oxime

Origin of Product

United States

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